molecular formula C10H17NOS B13951502 1-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone

1-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone

Cat. No.: B13951502
M. Wt: 199.32 g/mol
InChI Key: ZAKAQGPZZHCOED-UHFFFAOYSA-N
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Description

1-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro[3.4]octane core with a mercaptomethyl group and an ethanone moiety. The presence of sulfur and nitrogen atoms in its structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Mercaptomethyl)-6-azaspiro[34]octan-6-yl)ethanone typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of methanesulfonic acid under reflux in methanol, can be employed to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of robust catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ethanone moiety can be reduced to the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like thiols or amines can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone involves its interaction with specific molecular targets. The mercaptomethyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The spirocyclic structure may also interact with various receptors or enzymes, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone is unique due to the presence of both sulfur and nitrogen atoms in its structure, which imparts distinct chemical reactivity and biological activity. Its spirocyclic core also contributes to its uniqueness, providing a rigid and stable framework that can interact with various molecular targets.

Properties

Molecular Formula

C10H17NOS

Molecular Weight

199.32 g/mol

IUPAC Name

1-[2-(sulfanylmethyl)-6-azaspiro[3.4]octan-6-yl]ethanone

InChI

InChI=1S/C10H17NOS/c1-8(12)11-3-2-10(7-11)4-9(5-10)6-13/h9,13H,2-7H2,1H3

InChI Key

ZAKAQGPZZHCOED-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2(C1)CC(C2)CS

Origin of Product

United States

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